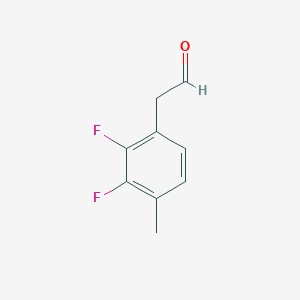
Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate: is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, attached to a pentanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate typically involves the esterification of 5-(2-chloro-5-fluoro-phenoxy)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenoxy ring.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield 5-(2-chloro-5-fluoro-phenoxy)pentanoic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 5-(2-hydroxy-5-fluoro-phenoxy)pentanoate.
Hydrolysis: The major products are 5-(2-chloro-5-fluoro-phenoxy)pentanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the formulation of various chemical products, including herbicides and insecticides, due to its phenoxy ester structure.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate: Similar structure but with a different position of the fluorine atom.
Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-(2-chloro-5-methyl-phenoxy)pentanoate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: Ethyl 5-(2-chloro-5-fluoro-phenoxy)pentanoate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and efficacy in various applications compared to its analogs.
Propiedades
IUPAC Name |
ethyl 5-(2-chloro-5-fluorophenoxy)pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(15)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLHOADEQFRTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=C(C=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7996943.png)


![3-[(2-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7996968.png)









